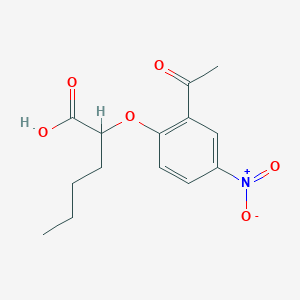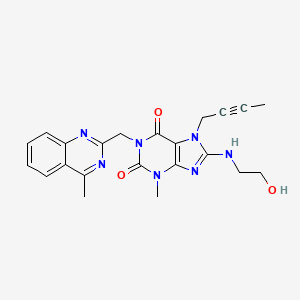
(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone is an organic compound with the molecular formula C12H9IOS It is characterized by the presence of an iodo-substituted phenyl ring and a thiophene ring connected through a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone typically involves the reaction of 5-iodo-2-methylbenzoyl chloride with thiophene in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used include pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming the desired ketone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the iodo group can enhance the compound’s ability to interact with biological targets through halogen bonding, while the thiophene ring can contribute to π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Iodo-2-methylphenyl)(4-fluorophenyl)methanone
- (5-Iodo-2-methylphenyl)(phenyl)methanone
- (5-Iodo-2-methylphenyl)(pyridin-2-yl)methanone
Uniqueness
(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone is unique due to the combination of an iodo-substituted phenyl ring and a thiophene ring. This structure imparts distinct electronic properties and reactivity, making it valuable for specific synthetic and medicinal applications. The presence of both aromatic systems allows for diverse interactions with biological targets and other molecules, enhancing its versatility in research and industrial applications.
Propiedades
IUPAC Name |
(5-iodo-2-methylphenyl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IOS/c1-8-4-5-9(13)7-10(8)12(14)11-3-2-6-15-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVORHXUBVBPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 4-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B8091213.png)






![lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8091254.png)



![[2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone)](/img/structure/B8091279.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene](/img/structure/B8091283.png)

